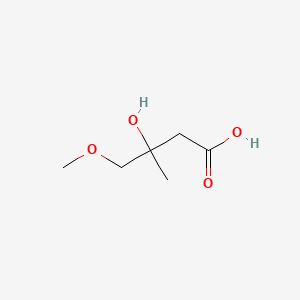

3-Hydroxy-4-methoxy-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(9,4-10-2)3-5(7)8/h9H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBDUFFLDHXECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Controlled Chemical Transformations

Development and Optimization of Synthetic Pathways for 3-Hydroxy-4-methoxy-3-methylbutanoic Acid

The creation of the core structure of this compound involves careful selection of starting materials and reaction conditions to ensure high yield and purity.

The synthesis of the closely related compound, 3-hydroxy-3-methylbutanoic acid, provides a template for potential synthetic routes. One notable precursor is 4,4-dimethyloxetan-2-one, a β-lactone. A patented process describes the hydrolysis of this lactone to yield the desired hydroxy acid. google.com In this method, 4,4-dimethyloxetan-2-one is added to a cooled solution of aqueous sodium hydroxide (NaOH) in a suitable solvent such as methyl tert-butyl ether (MTBE). The reaction mixture is initially kept at a low temperature (e.g., 5 °C) during the addition and then allowed to warm to room temperature, where it is stirred for a couple of hours to complete the ring-opening hydrolysis. google.com

Another common precursor for 3-hydroxy-3-methylbutanoic acid is diacetone alcohol. This route involves an oxidation reaction, for example, using sodium hypochlorite, to convert the diacetone alcohol into the target hydroxy acid. epo.org

These established routes for the non-methoxylated analog suggest that a synthesis for this compound would require a correspondingly functionalized precursor, such as a methoxy-substituted β-lactone or an appropriately substituted ketone.

Achieving stereochemical control is a critical aspect of modern synthetic chemistry. For chiral molecules like this compound, enantioselective and diastereoselective strategies are employed to produce specific stereoisomers. While specific methods for the title compound are not widely detailed, strategies for analogous structures are well-documented.

For instance, the stereoselective synthesis of (R)-(+)-3-hydroxy-4-methylpentanoic acid utilizes a chiral auxiliary, (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). orgsyn.org The process involves a double deprotonation of the auxiliary-bound acetate with lithium diisopropylamide (LDA) followed by an aldol reaction with an aldehyde (2-methylpropanal) at very low temperatures (-128 °C to -106 °C). Subsequent hydrolysis removes the chiral auxiliary to yield the enantiomerically enriched hydroxy acid. orgsyn.org This approach demonstrates how chiral auxiliaries can direct the stereochemical outcome of a reaction to produce a desired enantiomer.

The table below summarizes a typical reaction sequence for stereoselective synthesis.

| Step | Description | Key Reagents | Typical Temperature |

|---|---|---|---|

| 1 | Deprotonation of Chiral Auxiliary-Acetate Conjugate | Lithium Diisopropylamide (LDA) | -78 °C to 0 °C |

| 2 | Aldol Condensation | Aldehyde (e.g., 2-methylpropanal) | -128 °C to -106 °C |

| 3 | Workup | Saturated Ammonium Chloride Solution | Room Temperature |

| 4 | Hydrolysis (Cleavage of Auxiliary) | Potassium Hydroxide (KOH) in Methanol/Water | Reflux |

Translating a synthetic route from a laboratory setting to a larger industrial scale requires significant optimization, a field known as process intensification. This involves developing methods that are more efficient, safer, and environmentally friendly. Key strategies include the use of continuous flow reactors, microreactors, and alternative energy sources like ultrasound and microwaves. mdpi.comfrontiersin.org

For reactions involving precipitation or the formation of solids, ultrasonic tubular microreactors offer a method for continuous-flow synthesis that improves mixing and yields nanoparticles with more uniform shapes and lower aggregation compared to traditional batch reactors. core.ac.ukresearchgate.net Continuous flow processes, in general, allow for better control over reaction parameters like temperature and residence time, leading to improved reproducibility and safety. researchgate.net

When scaling up stereoselective syntheses, a critical challenge is maintaining high enantioselectivity. Obstacles such as inefficient removal of by-products can hinder reaction performance and selectivity. acs.org For example, in asymmetric hydrogenations where acetone is a by-product, its effective removal via stripping with a gas is crucial. The efficiency of this removal is scale-dependent and must be carefully managed. acs.org Successful scalable syntheses often redevelop reaction sequences to be more robust, for instance, by replacing tandem intramolecular reactions with stepwise intermolecular variants that allow for better control and purification at each stage, enabling production on multigram scales. nih.gov

Synthesis and Characterization of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties.

Structural modifications of the this compound scaffold can introduce new functional groups, altering the molecule's chemical and biological properties.

Amino-Substituted Derivatives: A common modification is the introduction of an amino group, creating amino acid derivatives. For example, (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative used as a building block in peptide synthesis. The presence of the amino group provides a site for forming peptide bonds.

Oxo-Methoxy Derivatives: The introduction of a ketone (oxo) group in conjunction with a methoxy (B1213986) group creates another class of derivatives. An example is (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one, which exists in its enol form in the solid state. Such compounds can be synthesized through aldol condensation reactions, for instance, by reacting hydroxyacetone with anisaldehyde. researchgate.net

The following table showcases examples of such functionalized derivatives.

| Derivative Type | Example Compound | Key Functional Groups |

|---|---|---|

| Amino-Substituted | (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid | -NH₂ (Amino), -OH (Hydroxy), -COOH (Carboxylic Acid) |

| Oxo-Methoxy Derivative | (Z)-3-Hydroxy-4-(4-methoxyphenyl)but-3-en-2-one | =O (Ketone/Enol), -OCH₃ (Methoxy), -OH (Hydroxy) |

Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical technique or to enhance its reactivity. For hydroxy acids like this compound, this is particularly important for analysis by gas chromatography-mass spectrometry (GC-MS), as the original molecule may have low volatility or poor thermal stability. libretexts.orgepfl.ch

Common derivatization strategies for hydroxy acids include:

Silylation: This process replaces active hydrogen atoms (from hydroxyl and carboxyl groups) with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This increases the volatility of the analyte, making it suitable for GC analysis.

Esterification/Alkylation: Carboxylic acid groups can be converted to esters (e.g., methyl esters), and hydroxyl groups can be acetylated. nih.gov This reduces polarity and improves chromatographic peak shape.

Fluorinated Derivatization: For enhanced detection sensitivity, especially with electron capture detectors (ECD) or mass spectrometry, fluorinated reagents are used. A common agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with carboxylic acids. libretexts.orgresearchgate.net A validated GC-MS method for quantifying 3-hydroxy-3-methylbutanoic acid utilizes this derivatization agent. researchgate.net

Amine-based Derivatization: Reagents like N-methylbenzylamine can be used to derivatize short-chain fatty acids and their hydroxylated forms, significantly increasing sensitivity for GC-MS analysis by improving ionization efficiency. nih.gov

These derivatization methods are crucial for the accurate quantification and identification of hydroxy acids in various matrices. nih.gov

Mechanistic Investigations of Chemical Reactivity and Transformation Profiles of this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: a tertiary alcohol, a carboxylic acid, and a methoxy group. Mechanistic understanding of its reactivity is crucial for devising advanced synthetic methodologies and controlled chemical transformations. This section delves into the kinetics of its hydrolysis and esterification, explores potential pathways for controlled oxidation and reduction, and examines the formation of derivatives based on related structural motifs.

Hydrolysis and Esterification Kinetics

The hydrolysis of esters is often an autocatalytic process, where the carboxylic acid product catalyzes the reaction. This has been observed in the hydrolysis of alkyl lactates, where the reaction progresses through an initial neutral hydrolysis phase followed by an autocatalytic phase. The presence of the hydroxyl and methoxy groups in this compound can also influence reaction rates through electronic and steric effects. The methoxy group, with its electron-donating mesomeric effect, can impact the electron density on the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water or an alcohol.

Table 1: Factors Influencing Esterification and Hydrolysis Kinetics

| Factor | Effect on Esterification | Effect on Hydrolysis |

| Temperature | Increased temperature generally increases the reaction rate towards equilibrium. | Increased temperature accelerates the rate of hydrolysis. |

| Catalyst | Acid catalysts are commonly used to accelerate the attainment of equilibrium. | Can be acid or base-catalyzed; autocatalysis by the product carboxylic acid is also common. |

| Reactant Concentration | An excess of the alcohol can shift the equilibrium towards the ester product. | Higher water concentration favors hydrolysis. |

| Structural Effects | Steric hindrance around the carboxylic acid or alcohol can decrease the reaction rate. Electronic effects of substituents can influence the electrophilicity of the carbonyl carbon. | Similar to esterification, steric and electronic factors of the ester influence the rate. |

Formation of Schiff Bases and Metal Chelates Involving Related Structural Motifs

While direct studies on Schiff base and metal chelate formation with this compound are limited, the reactivity of structurally similar compounds provides valuable insights.

Schiff Base Formation: Schiff bases, or imines, are typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). Since this compound does not possess a carbonyl group that is readily available for this reaction (the carboxylic acid carbonyl is less reactive than an aldehyde or ketone), it would not directly form Schiff bases in the classical sense. However, research on related molecules, such as the reaction between 4-Hydroxy-3-methoxy benzaldehyde (vanillin) and 2-Amino-3-methylbutanoic acid, demonstrates the formation of Schiff bases from precursors with similar substitution patterns. The formation of a Schiff base in this case involves the aldehyde group of vanillin and the amino group of the amino acid.

Metal Chelate Formation: The α-hydroxy acid motif present in this compound (considering the hydroxyl and carboxyl groups on adjacent carbons) is known to form stable metal chelates. For example, 2-hydroxy-4-methylthiobutanoic acid, an α-hydroxy acid, forms stable chelates with divalent metals. These chelates involve the coordination of the metal ion with the oxygen atoms of both the carboxyl and hydroxyl groups, forming a five-membered ring structure. This chelation can enhance the bioavailability of the metal ions.

Elucidation of Biosynthetic Routes and Metabolic Fates

Potential Natural Occurrence and Biosynthetic Pathways of Related Compounds

While 3-Hydroxy-4-methoxy-3-methylbutanoic acid has not been definitively identified in natural sources, the structural motifs of hydroxylation and methoxylation on a butanoic acid backbone are present in various microbial and plant metabolites. Understanding the biosynthesis of these related molecules provides a framework for postulating the origins of the target compound.

Occurrence in Microbial or Plant Metabolomes

The gut microbiota is a well-known source of diverse metabolites derived from dietary components. For instance, the microbial metabolism of dietary polyphenols, such as hydroxycinnamic acids, leads to the formation of various hydroxylated and methoxylated phenylpropionic and phenylacetic acids. nih.govsciopen.com A key example is the conversion of 4-hydroxy-3-methoxycinnamic acid (ferulic acid) into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) by a range of microbes, particularly from the phylum Bacteroidetes. nih.govresearchgate.net This demonstrates that microbial enzymes are capable of modifying both hydroxyl and methoxy (B1213986) groups on an aromatic ring connected to a short carboxylic acid chain. While not identical, this metabolic capability suggests that microbial systems could potentially produce hydroxylated and methoxylated derivatives of aliphatic acids like butanoic acid.

In plants, ω-hydroxy acids are common components of cutin and suberin, where they play a role in forming protective barriers. nih.govresearchgate.net These are typically longer-chain fatty acids, but their biosynthesis involves hydroxylation at the terminal carbon, a process often catalyzed by P450-dependent enzymes. nih.govresearchgate.net The presence of such enzymatic machinery for hydroxylating fatty acids in plants opens the possibility for the formation of a variety of hydroxylated carboxylic acids.

Pathways Analogous to Leucine (B10760876) Degradation and Isovaleric Acid Metabolism

A plausible biosynthetic route for the carbon skeleton of this compound can be inferred from the well-characterized pathway of leucine degradation, which leads to the formation of isovaleric acid (3-methylbutanoic acid). wikipedia.orgresearchgate.net Isovaleric acid is a branched-chain fatty acid that occurs naturally in many foods and is also produced by skin bacteria through the metabolism of leucine. wikipedia.org

The catabolism of leucine involves the formation of isovaleryl-CoA, which is a key intermediate. researchgate.net In certain metabolic disorders, such as isovaleric acidemia, derivatives of isovaleryl-CoA accumulate. Microbial pathways for the synthesis of 3-methylbutanoic acid from α-keto isocaproate, a transamination product of leucine, have also been proposed. researchgate.netfigshare.com These pathways can proceed via intermediates such as 3-methylbutanal (B7770604) or α-hydroxy-isocaproate. researchgate.netfigshare.com The structural similarity between isovaleric acid and the target compound suggests that a derivative of the leucine degradation pathway could be a potential source for the 3-methylbutanoic acid backbone. Subsequent hydroxylation and methoxylation steps would then be required to yield this compound.

Enzymatic Synthesis and Biotransformation of Butanoic Acid Derivatives

The enzymatic machinery for the synthesis and modification of butanoic acid derivatives is diverse, involving enzymes from various classes. Understanding these enzymes, their kinetics, and their application in biocatalysis is crucial for elucidating the potential synthesis of this compound.

Identification and Characterization of Relevant Enzymes (e.g., HMG-CoA synthase)

A key enzyme in the biosynthesis of branched-chain acid derivatives is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase. This enzyme catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA, a central intermediate in cholesterol and isoprenoid biosynthesis. nih.gov The catalytic mechanism of HMG-CoA synthase involves a catalytic loop with a nucleophilic cysteine residue. nih.gov While its primary substrates are well-defined, the broader substrate specificity of this enzyme class is an area of active research. It is conceivable that a variant of HMG-CoA synthase or a related condensing enzyme could utilize a methoxy-acetyl-CoA or a similar precursor, leading to the formation of a methoxylated butanoic acid derivative.

Enzyme Kinetics and Substrate Specificity Studies

The substrate specificity of enzymes is a critical determinant of the metabolic products that can be formed. Studies on enzymes that utilize short-chain carboxylic acids as substrates provide insights into the potential for enzymatic synthesis of modified butanoic acids. For example, acetyl-coenzyme A synthetase, which typically acts on acetic acid, has been shown to accept a range of other short-chain carboxylic acids as substrates, including propionic acid, acrylic acid, and fluoroacetic acid, albeit with lower efficiency than for acetate. researchgate.net The kinetic parameters, Km and Vmax, for these alternative substrates have been determined, demonstrating the enzyme's substrate promiscuity. researchgate.net

The ability to quantify substrate specificity, often expressed as the ratio of kcat/KM for different substrates, is essential for predicting the likelihood of a particular enzymatic reaction occurring in a cellular context. nih.gov For an enzyme to be considered as a potential catalyst for the synthesis of this compound, it would need to exhibit some level of activity towards the presumed hydroxylated and methoxylated precursors.

Microbial Conversion and Biocatalysis Approaches

Microbial biotransformation is a powerful tool for the synthesis of complex organic molecules. nih.gov Microorganisms possess a vast array of enzymes that can catalyze a wide range of chemical reactions, including hydroxylations and methoxylations. The conversion of β-methylbutyric acid to β-hydroxy-β-methylbutyric acid is a known microbial transformation that is part of the leucine catabolic pathway. researchgate.net The fungus Galactomyces reessii has been specifically shown to perform the microbial oxidation of 3-methylbutanoic acid to produce β-hydroxy-β-methylbutyric acid. wikipedia.org

Furthermore, biocatalytic systems for the hydroxylation of alkanes, including n-butane, have been developed using P450-monooxygenases. researchgate.net These enzymatic systems can introduce hydroxyl groups at specific positions on the carbon chain. researchgate.net The field of biocatalysis is also exploring the use of oxygenating enzymes for the functionalization of fatty acids, which could be applied to the synthesis of hydroxylated butanoic acid derivatives. nih.gov While the direct microbial synthesis of this compound has not been reported, the existing examples of microbial hydroxylation and the metabolism of related butanoic acid derivatives suggest that such a biotransformation is biochemically feasible.

Intermediary Metabolism of Structurally Related Molecules in Model Organisms

Due to the limited direct research on the metabolic fate of this compound, this section elucidates the intermediary metabolism of structurally analogous molecules in various model organisms. By examining the catabolic and anabolic pathways of compounds sharing key structural features—such as a branched-chain hydroxy acid backbone and a methoxy group—we can infer potential metabolic routes.

Pathways of Catabolism and Anabolism

The metabolic processing of molecules structurally related to this compound involves distinct enzymatic steps for breaking down (catabolism) and synthesizing (anabolism) these compounds. These pathways are often linked to the broader metabolism of amino acids and fatty acids.

Catabolism

The breakdown of related branched-chain hydroxy acids and methoxy-containing aliphatic compounds typically proceeds through oxidative pathways.

Degradation of the Branched-Chain Hydroxy Acid Core: In model organisms like Pseudomonas, the catabolism of branched-chain hydroxy acids is well-documented. For instance, the degradation of 2,3-butanediol (B46004) in Pseudomonas aeruginosa involves dehydrogenase enzymes that convert the hydroxy acid into acetoin. This intermediate is then cleaved to form acetyl-CoA and acetaldehyde, which can enter central metabolic pathways. researchgate.net Similarly, the butanoate metabolism pathway in Pseudomonas aeruginosa involves the processing of various short-chain hydroxy acids. frontiersin.org

Metabolism of the Methoxy Group: The initial step in the catabolism of methoxy-containing aliphatic compounds in microorganisms often involves the cleavage of the ether bond. In bacteria such as Rhodococcus, the degradation of aliphatic ethers can be initiated by monooxygenases. These enzymes hydroxylate the carbon atom adjacent to the ether oxygen, leading to an unstable hemiacetal that spontaneously cleaves to yield an alcohol and an aldehyde. While much of the research on O-demethylation has focused on aromatic compounds, where Rieske monooxygenases and other demethylases are well-characterized, these principles of oxidative cleavage provide a basis for understanding the catabolism of aliphatic methoxy groups. nih.govwikipedia.org Anaerobic bacteria can also perform O-demethylation of phenyl methyl ethers, a process that is dependent on cobalamin-dependent methyltransferases. acs.org

Anabolism

The biosynthesis of branched-chain hydroxy acids is often linked to the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.

Biosynthesis from BCAA Precursors: In various lactic acid bacteria, including Lactobacillus and Leuconostoc species, branched-chain hydroxy acids like 2-hydroxyisocaproic acid (HICA) are synthesized from the corresponding BCAA, leucine. nih.govnih.gov This anabolic pathway typically involves two key enzymatic steps:

Transamination: The BCAA is first converted to its corresponding α-keto acid. For example, leucine is converted to α-ketoisocaproic acid by branched-chain aminotransferases. rupahealth.com

Reduction: The resulting α-keto acid is then reduced by a hydroxyisocaproate dehydrogenase to form the final branched-chain hydroxy acid. nih.govresearchgate.net

This process is significant in fermented foods, where these compounds contribute to the flavor profile. rupahealth.com The production of these metabolites is dependent on the specific strains of lactic acid bacteria present. nih.govresearchgate.net

Metabolic Flux Analysis in Controlled Biological Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By using isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the flow of atoms through metabolic pathways and determine the in vivo fluxes. nih.govspringernature.com This approach provides a detailed understanding of cellular metabolism under various conditions.

Studies on model organisms like Corynebacterium glutamicum and Escherichia coli have utilized ¹³C-MFA to investigate the metabolism of branched-chain amino acids, which are precursors to the structurally related branched-chain hydroxy acids.

A study on L-valine production in a pyruvate (B1213749) dehydrogenase complex-deficient C. glutamicum strain used ¹³C-MFA to quantify the metabolic fluxes. The results demonstrated a significant rerouting of carbon flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) to meet the increased demand for NADPH, a crucial cofactor in amino acid biosynthesis. asm.org The introduction of an E. coli transhydrogenase, which converts NADH to NADPH, altered these fluxes, decreasing the PPP flux and increasing the product yield. asm.org

The table below presents data from this ¹³C-MFA study, illustrating the distribution of metabolic fluxes in different engineered strains of C. glutamicum during L-valine production. The values are normalized to the glucose uptake rate.

| Metabolic Flux | Wild Type (%) | PDHC-deficient (pJC4ilvBNCE) (%) | PDHC-deficient with transhydrogenase (%) |

|---|---|---|---|

| Glycolysis | 31 | -13 | 43 |

| Pentose Phosphate Pathway | 69 | 113 | 57 |

| Flux to L-Valine | 0 | 79 | 92 |

| CO₂ Formation | Not specified | Not specified | Not specified |

This table is based on data from a ¹³C metabolic flux analysis study of L-valine producing Corynebacterium glutamicum. asm.org Values represent the percentage of carbon flux relative to the glucose uptake rate.

These MFA studies provide valuable quantitative insights into how metabolic networks are regulated and can be engineered to optimize the production of specific compounds. digitellinc.comspringernature.com While direct MFA data for this compound is not available, these examples with structurally related molecules highlight the methodologies that could be applied to understand its metabolic fate in controlled biological systems.

Sophisticated Analytical Methodologies for Research Applications

Advanced Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the powerful separation capabilities required to isolate specific compounds from complex mixtures. For a polar, non-volatile molecule like 3-Hydroxy-4-methoxy-3-methylbutanoic acid, several advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile hydroxy acids. Method development for this compound focuses on achieving optimal separation from matrix components and potential isomers. Reversed-phase (RP) chromatography is commonly the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical RP-HPLC method involves a gradient elution to ensure good peak shape and resolution. The mobile phase often consists of a mixture of an aqueous component (e.g., water with an acid modifier like formic acid or acetic acid to suppress ionization of the carboxylic acid group) and an organic solvent (e.g., acetonitrile or methanol). researchgate.netpensoft.netresearchgate.net Detection is frequently accomplished using a Photo Diode Array (PDA) detector or a mass spectrometer (LC-MS). researchgate.net Validation of the HPLC method is critical and is performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

Interactive Table 1: Illustrative HPLC Method Parameters for Hydroxy Acid Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its protonated form, improving retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute the analyte from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities and ensures sharp peaks for later-eluting compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detector | PDA or Mass Spectrometry (MS) | PDA provides spectral information, while MS provides mass information for positive identification. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. jmchemsci.comphcogj.com However, this compound is a polar and non-volatile molecule due to its carboxylic acid and hydroxyl groups. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC analysis. researchgate.netnih.gov

The derivatization process typically involves converting the active hydrogen atoms in the hydroxyl and carboxyl groups into less polar functional groups. Common derivatizing agents for this purpose include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane to form trimethylsilyl (TMS) ethers/esters or methyl esters, respectively. nih.govnih.gov Following derivatization, the sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on a capillary column, and then detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for identification. nih.gov

Interactive Table 2: GC-MS Derivatization and Analysis Parameters

| Step | Agent/Parameter | Description |

| Derivatization Agent | BSTFA with 1% TMCS | A silylating agent that converts -OH and -COOH groups to -OTMS and -COOTMS groups, increasing volatility. |

| Reaction Conditions | 60-80 °C for 30-60 min | Heat is applied to ensure the derivatization reaction goes to completion. |

| GC Column | DB-5ms or similar (e.g., 30m x 0.25mm, 0.25µm) | A nonpolar column commonly used for the separation of a wide range of derivatized metabolites. |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column. |

| Oven Program | 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min | A temperature gradient is used to separate compounds based on their boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | A standard ionization technique that generates reproducible fragmentation patterns for library matching. |

| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | Mass analyzers that separate ions based on their mass-to-charge ratio. |

For highly complex samples where standard GC-MS may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) offers significantly enhanced separation power. nih.govcopernicus.orgnih.govmonash.edu This technique employs two different capillary columns connected in series via a modulator. copernicus.org The first column typically provides a separation based on boiling point, while the second, shorter column provides a separation based on polarity.

The modulator traps small, sequential portions of the effluent from the first column and re-injects them as sharp pulses onto the second column. copernicus.org This process creates a highly structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. copernicus.orgscispace.com When coupled with a fast-scanning mass spectrometer, such as a Time-of-Flight (TOF-MS), GC × GC-MS becomes an exceptionally powerful tool for the detailed metabolic profiling of complex biological or environmental samples that may contain this compound. nih.gov

For the most accurate and precise quantification, especially at low concentrations in complex matrices, Stable Isotope Dilution Assays (SIDA) are the gold standard. nih.govnih.gov This method involves synthesizing an isotopically labeled version of the target analyte, in this case, this compound, to be used as an internal standard. Common isotopes used are Deuterium (²H or D) or Carbon-13 (¹³C).

A known amount of the labeled internal standard is added to the sample before any extraction or cleanup steps. nih.gov Because the labeled standard is chemically identical to the native analyte, it behaves identically during sample preparation and analysis, correcting for any losses that may occur. The quantification is then performed by measuring the ratio of the response of the native analyte to the labeled internal standard, typically using mass spectrometry (either GC-MS or LC-MS). nih.govnih.gov This approach minimizes matrix effects and provides high accuracy and precision. nih.gov

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

While chromatography is used for separation, spectroscopy is essential for determining the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) : This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect distinct signals for the methoxy (B1213986) protons (-OCH₃), the methyl protons (-CH₃), and the methylene protons (-CH₂-). The chemical shifts and coupling patterns (splitting) of these signals would confirm the connectivity of the molecule.

¹³C NMR (Carbon NMR) : This provides information on the number of different types of carbon atoms. Expected signals would include those for the carbonyl carbon (in the carboxylic acid), the quaternary carbon bonded to the hydroxyl and methyl groups, the carbon of the methoxy group, the methyl carbon, and the methylene carbon.

NMR is also uniquely capable of providing information about the stereochemistry of the molecule, particularly if chiral centers are present, through the use of chiral shift reagents or by analyzing coupling constants that are sensitive to the dihedral angles between protons. researchgate.net

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10-12 | ~175-180 | Singlet (broad) |

| Methylene (-CH₂-) | ~2.5-2.7 | ~40-45 | Singlet or AB quartet |

| Methyl (-CH₃) | ~1.3 | ~25-30 | Singlet |

| Methoxy (-OCH₃) | ~3.3 | ~50-55 | Singlet |

| Quaternary Carbon (-C(OH)-) | N/A | ~70-75 | N/A |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present within a molecule. researchgate.net The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the bonds within the molecule. researchgate.net For a molecule with the proposed structure of this compound, FTIR analysis would be expected to reveal several characteristic absorption bands corresponding to its constituent functional groups.

The primary functional groups to be identified would be the hydroxyl (-OH), carboxylic acid (-COOH), and methoxy (-OCH₃) groups, along with the underlying alkane structure. The presence of both a carboxylic acid and a tertiary alcohol would likely result in a very broad O-H stretching band.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching (Alcohol & Carboxylic Acid) | 3300 - 2500 (very broad) |

| Carbonyl (C=O) | Stretching (Carboxylic Acid) | 1760 - 1690 |

| C-H | Stretching (Alkane) | 3000 - 2850 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio. alphalyse.com Unlike standard mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This precision is crucial for confirming the identity of a newly synthesized compound or an unknown analyte.

For this compound, the molecular formula is C₆H₁₂O₄. HRMS would be employed to experimentally measure the monoisotopic mass and compare it to the theoretically calculated value. The calculated exact mass for this formula is 148.07356 Da. nih.gov An experimental mass measurement from an HRMS instrument that falls within a very narrow tolerance (typically < 5 ppm) of this theoretical value would provide strong evidence for the assigned molecular formula.

Table 2: Elemental Composition and Monoisotopic Mass of this compound

| Element | Symbol | Count | Monoisotopic Mass (Da) | Total Mass Contribution (Da) |

|---|---|---|---|---|

| Carbon | C | 6 | 12.00000 | 72.00000 |

| Hydrogen | H | 12 | 1.00783 | 12.09396 |

| Oxygen | O | 4 | 15.99491 | 63.97964 |

| Total | C₆H₁₂O₄ | | | 148.07350 |

UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is typically associated with electronic transitions within molecules containing chromophores—structural features with π-electrons or non-bonding valence electrons, such as conjugated double bonds or aromatic rings. nih.gov

The proposed structure of this compound is an aliphatic carboxylic acid. It lacks any significant chromophores like conjugated π-systems or aromatic rings. The only feature that could potentially show UV absorbance is the carbonyl group (C=O) of the carboxylic acid. Carbonyl groups can exhibit a weak n→π* transition, which typically occurs at wavelengths below 220 nm. Therefore, UV-Vis spectroscopy would likely be of limited use for the structural characterization of this specific compound, as it would not produce a distinctive spectrum in the standard 200-800 nm range. nih.govscience-softcon.de In contrast, related aromatic compounds such as 3-hydroxy-4-methoxy benzal acrolein show strong absorbance at higher wavelengths (e.g., 341 nm) due to extensive conjugation. nih.gov

Orthogonal Analytical Approaches for Comprehensive Characterization

A robust orthogonal workflow would confirm the compound's identity, structure, and purity. For instance, while HRMS can confirm the elemental formula, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy would be required to elucidate the precise connectivity of the atoms. Similarly, FTIR confirms the presence of functional groups, and a chromatographic technique like HPLC would be used to establish the compound's purity. nih.gov

Table 3: Proposed Orthogonal Workflow for Characterization

| Analytical Technique | Purpose | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Elemental Formula Determination | Provides accurate mass to confirm the C₆H₁₂O₄ formula. alphalyse.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Confirms the presence of -OH, -COOH, and -OCH₃ groups. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Determines the carbon-hydrogen framework and atom connectivity, distinguishing it from isomers. |

Mechanistic and Functional Investigations in Biological Model Systems

Biochemical Interactions and Enzymatic Modulation

There are currently no publicly available studies that investigate the substrate binding or enzyme inhibition properties of 3-Hydroxy-4-methoxy-3-methylbutanoic acid. Research into its potential as a competitive, non-competitive, or uncompetitive inhibitor for any specific enzyme is not documented in the scientific literature.

Specific investigations into the modulatory effects of this compound on enzymatic pathways, including the mevalonate (B85504) pathway, have not been reported. The mevalonate pathway is a critical metabolic route for the synthesis of isoprenoids and cholesterol. mdpi.comhmdb.ca While the pathway is a known target for various compounds, there is no evidence to suggest that this compound has been studied in this context.

Cellular and Subcellular Pathway Interrogations (in vitro models)

No research has been published detailing the effects of this compound on gene expression or proteomic profiles in in vitro models. Consequently, there is no data available on which genes or proteins may be upregulated or downregulated in response to exposure to this compound.

There is a lack of studies examining the metabolomic shifts that may occur within cells upon exposure to this compound. Therefore, its impact on the cellular metabolome remains uncharacterized.

Receptor Interactions and Signaling Pathway Analysis

Currently, there are no available studies on the interaction of this compound with any cellular receptors, including G-protein coupled receptors such as GPR41. Investigations into its potential to activate or inhibit any signaling pathways are also absent from the scientific literature.

Computational and Theoretical Studies on 3 Hydroxy 4 Methoxy 3 Methylbutanoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of molecules. These methods can predict the preferred shapes of a molecule and how it might interact with biological systems.

Conformational Analysis and Energy Landscapes

The flexibility of 3-Hydroxy-4-methoxy-3-methylbutanoic acid is primarily due to the rotation around its single bonds. Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.govaip.org This is typically achieved by systematically rotating key dihedral angles and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. scielo.br For this molecule, critical dihedral angles would include the O=C–O–H of the carboxyl group, as well as rotations around the C-C bonds of the butanoic acid backbone.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are often employed for these calculations to achieve high accuracy. researchgate.netnih.gov The calculations would reveal the relative energies of various conformers, identifying the global minimum energy structure and other low-energy, populated states. aip.org Factors like intramolecular hydrogen bonding, for instance between the hydroxyl group and the carboxylic acid oxygen, would be critical in determining conformational preference.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table presents hypothetical data for illustrative purposes.

| Conformer | Dihedral Angle (C2-C3-C4-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 | 180° (trans) | 0.00 | Extended chain, minimal steric hindrance |

| 2 | 60° (gauche) | 1.25 | Potential for weak intramolecular interaction |

| 3 | -60° (gauche) | 1.30 | Alternative gauche conformation |

| 4 | 0° (eclipsed) | 5.50 | High energy due to steric clash |

Following the identification of stable conformers, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the molecule in a solvent, such as water. rsc.orgethz.ch These simulations solve Newton's equations of motion for the atoms over time, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. numberanalytics.comnih.gov MD simulations would show the transitions between different conformational states, the stability of intramolecular hydrogen bonds, and the molecule's solvation structure. researchgate.net

Ligand-Receptor or Enzyme-Substrate Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. youtube.comyoutube.com This technique is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target. nih.gov

For this compound, docking simulations could be used to hypothesize its interaction with a relevant enzyme active site. The process involves:

Preparation of Structures : A high-quality 3D structure of the ligand (this compound) and the target receptor are prepared. This includes adding hydrogen atoms and assigning partial atomic charges. ucsb.edu

Defining the Binding Site : The potential binding pocket on the receptor is identified, often based on the location of a known substrate or inhibitor. youtube.com

Docking Algorithm : A search algorithm explores various poses (orientations and conformations) of the ligand within the binding site. youtube.com

Scoring Function : Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. The scores are used to rank the different poses. youtube.com

The results would highlight the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and amino acid residues in the enzyme's active site.

Table 2: Hypothetical Docking Simulation Results for this compound with a Hypothetical Enzyme This table presents hypothetical data for illustrative purposes.

| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | Arg124, Ser98 | Hydrogen Bond (Carboxyl) |

| Tyr210 | Hydrogen Bond (Hydroxyl) | ||

| Leu150, Val180 | Hydrophobic (Methyl, Methoxy) | ||

| 2 | -7.2 | Lys128 | Electrostatic (Carboxyl) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly detailed information about the electronic properties of a molecule, which are crucial for understanding its reactivity and spectroscopic signatures. mongoliajol.info

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

DFT calculations can be used to determine the electronic structure of this compound. Key parameters derived from these calculations include:

Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, negative potential would be expected around the oxygen atoms of the carboxyl and hydroxyl groups.

Reactivity Descriptors : From the HOMO and LUMO energies, global reactivity descriptors like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. researchgate.net

Furthermore, DFT is a reliable method for predicting spectroscopic properties. nih.govresearchgate.net By calculating vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. researchgate.net Similarly, by calculating nuclear magnetic shielding constants, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy, which is invaluable for structure elucidation. acs.orgbohrium.com

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)* This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the detailed step-by-step mechanism of chemical reactions. scielo.brrsc.org It allows for the characterization of transient structures like transition states, which are often impossible to observe experimentally. numberanalytics.comnih.gov

For a hypothetical reaction, such as an intramolecular esterification (lactonization) of this compound, computational methods could be used to:

Map the Reaction Pathway : The geometries of the reactant, any intermediates, the transition state, and the product are optimized.

Calculate Activation Energy : The energy of the transition state relative to the reactants determines the activation energy barrier, which is the primary factor controlling the reaction rate. smu.edu

Verify the Transition State : A frequency calculation is performed on the transition state structure. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations : An IRC calculation maps the reaction path from the transition state downhill to both the reactant and the product, confirming that the identified transition state correctly connects the intended species. smu.edu

This analysis provides a complete energetic profile of the reaction, offering deep insight into its feasibility and kinetics.

Table 4: Hypothetical Energy Profile for a Reaction of this compound This table presents hypothetical data for illustrative purposes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| Transition State | Structure corresponding to the cyclization barrier | +25.4 |

| Product | Corresponding lactone | -5.2 |

No Published Research Found for this compound

Despite its commercial availability, a comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the chemical compound this compound. While the compound is listed in several chemical supplier catalogs with the CAS Number 854851-93-7, there are no peer-reviewed articles, patents, or detailed scientific reports available that discuss its synthesis, properties, biological activities, or potential applications.

This absence of foundational research makes it impossible to construct a scientifically accurate article on the emerging research avenues and future perspectives for this specific molecule. The development of chemical biology tools, advancements in biotechnological production, and integration with systems biology are all predicated on an existing body of knowledge that does not appear to be publicly available for this compound.

Consequently, the detailed exploration of the topics requested—including potential applications, derivatization, reverse pathway engineering, and interdisciplinary opportunities—cannot be provided. Any attempt to do so would be purely speculative and would not meet the standards of a scientifically rigorous and informative article.

Further research and publication on the basic characteristics and potential biological effects of this compound are required before any meaningful discussion of its future applications can take place.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of 3-Hydroxy-4-methoxy-3-methylbutanoic acid?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For HRMS, use electrospray ionization (ESI) in negative or positive ion mode to confirm molecular weight and fragmentation patterns. For NMR (¹H and ¹³C), analyze chemical shifts in deuterated solvents (e.g., DMSO-d6) to identify functional groups like the hydroxy, methoxy, and methyl substituents. Compare results with spectral databases (e.g., mzCloud or NIST Chemistry WebBook) for validation .

Q. How can synthetic routes for this compound be optimized?

- Methodological Answer : Use enantioselective synthesis to control stereochemistry at the 3-hydroxy position. For example, employ Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., lipases) for chiral resolution. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, and optimize parameters like temperature (20–25°C for enzyme stability) and solvent polarity (e.g., ethyl acetate/hexane mixtures). Purify intermediates using column chromatography with silica gel (60–120 mesh) .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation. Avoid exposure to moisture, heat (>40°C), and strong acids/bases, as these conditions may degrade the methoxy or hydroxy groups. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC analysis to assess degradation products .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for structurally similar analogs be resolved?

- Methodological Answer : For conflicting NMR or MS data, cross-validate using orthogonal techniques. For example, use 2D NMR (COSY, HSQC) to resolve overlapping proton signals. If mass spectral fragmentation is ambiguous, synthesize isotopically labeled derivatives (e.g., deuterated methyl groups) or perform computational modeling (DFT calculations) to predict fragmentation pathways. Collaborate with specialized databases (e.g., PubChem, mzCloud) to compare experimental and theoretical spectra .

Q. What experimental strategies are suitable for investigating the metabolic fate of this compound in vitro?

- Methodological Answer : Use liver microsomes (human or rodent) to study Phase I metabolism. Incubate the compound (10 µM) with NADPH-regenerating systems at 37°C for 60 minutes. Quench reactions with ice-cold acetonitrile, centrifuge, and analyze metabolites via UPLC-QTOF-MS. For Phase II metabolism (e.g., glucuronidation), add UDP-glucuronic acid to the incubation. Identify metabolites using software tools (e.g., MetabolitePilot™) and reference endogenous pathways from homologs like homoisovanillic acid .

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer : Perform standardized OECD tests for environmental risk assessment:

- Aquatic toxicity : Use Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour) assays.

- Biodegradation : Conduct closed bottle tests (OECD 301D) to measure biological oxygen demand over 28 days.

- Soil mobility : Analyze adsorption coefficients (Kd) using batch equilibrium methods with varying soil pH (4–8).

Report results in compliance with REACH regulations and prioritize testing in regions with high environmental exposure risk .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reports on the compound’s reactivity with oxidizing agents be reconciled?

- Methodological Answer : Design controlled experiments to isolate variables. For example, test reactivity under anhydrous vs. humid conditions, and vary oxidant concentrations (e.g., H2O2: 1–10% v/v). Use in situ FTIR to monitor real-time oxidation of the hydroxy group. If results remain inconsistent, perform computational studies (e.g., molecular dynamics simulations) to model electron density distribution and predict reactive sites .

Q. What mechanistic insights can explain variability in enantiomeric purity during synthesis?

- Methodological Answer : Investigate kinetic vs. thermodynamic control in chiral induction. For kinetic resolution, analyze reaction time courses (e.g., sample every 30 minutes) to track enantiomeric excess (ee) via chiral HPLC. For thermodynamic control, vary temperature (0–50°C) and solvent polarity. Use density functional theory (DFT) to calculate transition state energies and identify steric or electronic factors favoring one enantiomer .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.